1-Isopropoxy-2-propanol, (R)- 1-Isopropoxy-2-propanol, (R)-
Brand Name: Vulcanchem
CAS No.: 609847-70-3
VCID: VC17069342
InChI: InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1
SMILES:
Molecular Formula: C6H14O2
Molecular Weight: 118.17 g/mol

1-Isopropoxy-2-propanol, (R)-

CAS No.: 609847-70-3

Cat. No.: VC17069342

Molecular Formula: C6H14O2

Molecular Weight: 118.17 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropoxy-2-propanol, (R)- - 609847-70-3

Specification

CAS No. 609847-70-3
Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
IUPAC Name (2R)-1-propan-2-yloxypropan-2-ol
Standard InChI InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1
Standard InChI Key AFHJYKBGDDJSRR-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](COC(C)C)O
Canonical SMILES CC(C)OCC(C)O

Introduction

Structural and Stereochemical Properties

Molecular Architecture

(R)-1-Isopropoxy-2-propanol features a chiral center at the second carbon of the propane backbone, conferring enantiomeric specificity. The IUPAC name, (2R)-1-(propan-2-yloxy)propan-2-ol, reflects its ether and alcohol functionalities. Its isomeric SMILES representation, CC@HO, highlights the (R)-configuration. The compound’s stereochemistry significantly influences its physical properties and reactivity, as demonstrated by its boiling point (≈170–175°C) and solubility in polar and nonpolar solvents.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆H₁₄O₂
Molecular Weight118.17 g/mol
CAS No.609847-70-3
IUPAC Name(2R)-1-(propan-2-yloxy)propan-2-ol
Boiling Point170–175°C (estimated)
SolubilityMiscible with ethanol, ether

Synthesis Methodologies

Industrial-Scale Production

The primary synthesis route involves the reaction of propylene oxide with isopropanol under mild catalytic conditions. This method leverages the nucleophilic opening of the epoxide ring by the isopropoxide ion, yielding the target compound with high stereoselectivity. Alternative approaches, such as the use of chloroisopropyl alcohol as an electrophilic reagent, have been explored in patent literature . For instance, CN105330519A describes a method where 4-phenoxy phenyl reacts with chloroisopropyl alcohol in the presence of pyridine, achieving yields exceeding 88% .

Table 2: Comparative Synthesis Conditions

MethodReagentsCatalystYield (%)
Propylene Oxide RoutePropylene oxide, iPrOHAcid/Base>90
Chloroisopropyl AlcoholCl-iPrOH, 4-phenoxy phenylPyridine88.95

Stereochemical Control

Enantiomeric purity is critical for pharmaceutical applications. Asymmetric catalysis using chiral ligands or enzymes ensures high enantiomeric excess (ee). Recent advancements in continuous-flow reactors have improved scalability while maintaining ee >99%.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions, enabling the formation of ethers and esters. For example, esterification with acetic acid produces (R)-1-isopropoxy-2-propyl acetate, a precursor in fragrance synthesis.

Oxidation and Dehydration

Oxidation with Jones reagent yields (R)-1-isopropoxy-2-propanone, a ketone intermediate used in prostaglandin synthesis. Dehydration under acidic conditions forms 1-isopropoxypropene, a dienophile in Diels-Alder reactions.

Applications in Industry and Research

Pharmaceutical Intermediates

(R)-1-Isopropoxy-2-propanol serves as a chiral building block for β-blockers (e.g., propranolol) and antiviral agents. Its ability to impart stereochemistry reduces the need for costly resolution steps.

Solvent Properties

As a green solvent, it replaces toxic alternatives like dichloromethane in extractions. Its low toxicity (LD₅₀ >2000 mg/kg in rats) aligns with EPA guidelines.

Analytical and Quality Control Methods

Gas Chromatography (GC)

The USP recommends GC with flame ionization detection (FID) to quantify impurities such as acetone and diisopropyl ether . Elite-624 columns resolve (R)-1-isopropoxy-2-propanol from byproducts with a signal-to-noise ratio >10 .

ParameterValue
ColumnElite-624 (30 m × 0.32 mm)
Oven Program40°C (5 min) → 10°C/min → 240°C
Detection Limit0.1% for major impurities

Future Research Directions

Catalytic Asymmetric Synthesis

Developing earth-abundant metal catalysts (e.g., Fe, Cu) could reduce reliance on rare-earth elements.

Lifecycle Assessment

Long-term studies on aquatic toxicity and bioaccumulation are needed to refine ecotoxicological profiles.

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